

## Bis-Propargyl-PEG18 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bis-Propargyl-PEG18

Cat. No.: B15567035

Get Quote

## In-Depth Technical Guide to Bis-Propargyl-PEG18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis-Propargyl-PEG18**, a homobifunctional crosslinker pivotal in the field of bioconjugation and drug development. Its principal application lies in the construction of complex biomolecular architectures, most notably Antibody-Drug Conjugates (ADCs), through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

### **Core Molecular Data**

**Bis-Propargyl-PEG18** is characterized by a polyethylene glycol (PEG) core of 18 ethylene glycol units, flanked by two propargyl functional groups. This structure imparts aqueous solubility and a defined spacer length, which are critical for the biological performance of the resulting conjugates. While there is a general consensus on the molecular weight and formula, a discrepancy has been noted in the information provided by some suppliers. The predominantly reported data is presented below.



| Parameter         | Value                               | Citation(s)     |
|-------------------|-------------------------------------|-----------------|
| Molecular Weight  | 843.00 g/mol (also cited as 843.01) | [1][2][3][4][5] |
| Molecular Formula | C40H74O18                           | [1][2][5]       |
| Alternate M.W.    | 887.06 g/mol                        |                 |
| Alternate Formula | C42H78O19                           | _               |
| Appearance        | White Solid                         |                 |
| Functional Groups | Propargyl (Alkyne)                  | [4]             |

# Application in Bioconjugation: A Focus on Antibody-Drug Conjugates

The primary utility of **Bis-Propargyl-PEG18** is as a linker in bioconjugation, a process that joins two or more molecules, at least one of which is a biomolecule. Its homobifunctional nature, with two terminal alkyne groups, allows for the simultaneous or sequential conjugation of molecules possessing azide functionalities. This is particularly relevant in the synthesis of ADCs, where a cytotoxic drug (payload) and a targeting antibody are linked together.[6][7] The PEG spacer enhances the solubility and stability of the final conjugate in biological media.[8]

## Experimental Workflow: Construction of an Antibody-Drug Conjugate

The following diagram illustrates a representative workflow for the synthesis of an ADC using **Bis-Propargyl-PEG18** as a linker. This process involves the functionalization of the payload and the antibody with complementary reactive groups (azide in this case), followed by the click chemistry reaction.





Click to download full resolution via product page

A representative workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using **Bis- Propargyl-PEG18**.

## **Methodologies for Key Experiments**

While specific, detailed protocols for **Bis-Propargyl-PEG18** are often proprietary or application-dependent, a general methodology for its use in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for bioconjugation is outlined below.

## General Protocol for CuAAC using Bis-Propargyl-PEG18

This protocol describes the conjugation of an azide-modified protein (e.g., an antibody) to an azide-modified small molecule payload, using **Bis-Propargyl-PEG18** as the linker. This is a two-step process.

Step 1: Formation of the Payload-Linker Intermediate

Reagent Preparation:



- Dissolve the azide-modified payload and a molar excess of Bis-Propargyl-PEG18 in an appropriate solvent (e.g., DMSO).
- Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate with a reducing agent like sodium ascorbate, or a pre-formed copper(I) complex.
- Prepare a stock solution of a copper-chelating ligand (e.g., TBTA) to stabilize the copper(I)
   catalyst and improve reaction efficiency.

#### · Reaction:

- In a reaction vessel, combine the dissolved azide-modified payload and Bis-Propargyl-PEG18.
- Add the copper-chelating ligand.
- Initiate the reaction by adding the copper(I) catalyst.
- Allow the reaction to proceed at room temperature with gentle agitation for 1-4 hours.

#### • Purification:

 Purify the resulting payload-linker intermediate using an appropriate chromatographic method, such as reversed-phase HPLC, to remove unreacted payload, excess linker, and catalyst.

#### Step 2: Conjugation to the Azide-Modified Antibody

#### Reagent Preparation:

- Prepare the azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Dissolve the purified payload-linker intermediate in a buffer-miscible solvent like DMSO.
- Prepare fresh catalyst and ligand solutions as in Step 1.

#### · Reaction:



- To the azide-modified antibody solution, add the dissolved payload-linker intermediate.
- Add the copper-chelating ligand.
- Initiate the conjugation by adding the copper(I) catalyst.
- Incubate the reaction at room temperature or 37°C for 2-12 hours.
- · Purification and Characterization:
  - Remove unreacted payload-linker and catalyst by methods such as size-exclusion chromatography or dialysis.
  - Characterize the final Antibody-Drug Conjugate to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Note: This is a generalized protocol. Optimization of reaction conditions, including reagent concentrations, temperature, and reaction time, is crucial for achieving high conjugation efficiency and a desirable drug-to-antibody ratio. The use of automated platforms can facilitate high-throughput screening and optimization of bioconjugation workflows.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Bis-propargyl-PEG18|COA [dcchemicals.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. Bis-Propargyl-PEG18 CD Bioparticles [cd-bioparticles.net]
- 5. medkoo.com [medkoo.com]



- 6. New Technologies Bloom Together for Bettering Cancer Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates: the paradigm shifts in the targeted cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkyne | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Bis-Propargyl-PEG18 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567035#bis-propargyl-peg18-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com